molecular formula C11H10Br2N2O B2630065 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide CAS No. 1857864-28-8

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

Cat. No. B2630065
M. Wt: 346.022
InChI Key: VDFNWPIWSPKGAA-UHFFFAOYSA-N
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Description

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative and has been synthesized using various methods. The purpose of

Mechanism Of Action

The mechanism of action of 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is not well understood. However, it has been reported to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2, phosphodiesterase-4, and lipoxygenase. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.

Biochemical And Physiological Effects

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and cytokines. It has also been reported to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and its potential as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for the research on 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide. One of the most promising directions is to further explore its potential as a therapeutic agent for the treatment of various diseases. This compound could also be further evaluated for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, the synthesis of analogs of this compound could be explored to improve its potency and selectivity.

Synthesis Methods

The synthesis of 5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 5,6-dibromo-3-carboxypyridine with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been evaluated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5,6-dibromo-N-ethyl-N-prop-2-ynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2N2O/c1-3-5-15(4-2)11(16)8-6-9(12)10(13)14-7-8/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFNWPIWSPKGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#C)C(=O)C1=CC(=C(N=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dibromo-N-ethyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide

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